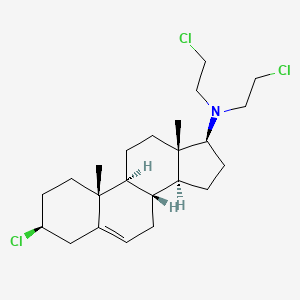
Cucujolide IX
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cucujolide IX is a macrolide.
Applications De Recherche Scientifique
1. Biosynthesis in Grain Beetles
Cucujolides, including Cucujolide IX, are primarily studied for their role in the biosynthesis within grain beetles. For instance, studies have investigated the conversion of fatty acids to cucujolides in beetles, highlighting their biochemical pathways and the importance of these compounds in insect biology (Vanderwel, Johnston, & Oehlschlager, 1992).
2. Antimycobacterial Activity
Research has explored the antimycobacterial properties of compounds related to Cucujolide IX. For instance, a study on Citrullus colocynthis, which contains similar compounds, showed significant activity against Mycobacterium tuberculosis, suggesting potential antimicrobial applications (Mehta et al., 2013).
3. Pheromone Identification and Synthesis
The identification and synthesis of macrolide pheromones, like Cucujolide IX, are a significant area of study. These pheromones play crucial roles in the behavior and aggregation of grain beetles, providing insights into pest control and ecological interactions (Hötling et al., 2015).
4. Nanoparticle Research
While not directly related to Cucujolide IX, studies on nanoparticles, such as those involving curcumin and other compounds, provide a framework for potential nanotechnology applications of Cucujolide IX. These studies explore therapeutic and diagnostic applications in medicine, indicating a broad scope for similar compounds in nanotechnology (Khanh et al., 2019).
Propriétés
Nom du produit |
Cucujolide IX |
|---|---|
Formule moléculaire |
C12H18O2 |
Poids moléculaire |
194.27 g/mol |
Nom IUPAC |
(4Z,7Z)-1-oxacyclotrideca-4,7-dien-2-one |
InChI |
InChI=1S/C12H18O2/c13-12-10-8-6-4-2-1-3-5-7-9-11-14-12/h1-2,6,8H,3-5,7,9-11H2/b2-1-,8-6- |
Clé InChI |
IDCDKEUBOYQTFY-NGNAIVRQSA-N |
SMILES isomérique |
C1CC/C=C\C/C=C\CC(=O)OCC1 |
SMILES canonique |
C1CCC=CCC=CCC(=O)OCC1 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![4-[(2,4-Dichloro-5-methoxyphenyl)amino]-6-methoxy-7-[4-(4-methylpiperazin-1-yl)but-1-ynyl]-3-quinolinecarbonitrile](/img/structure/B1249749.png)
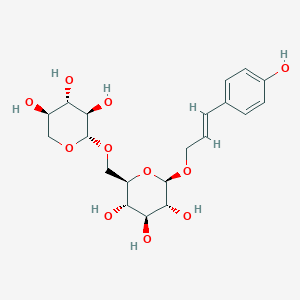
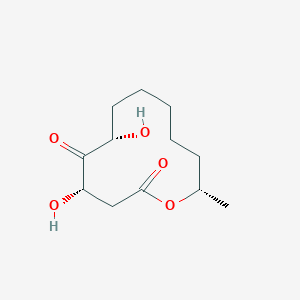
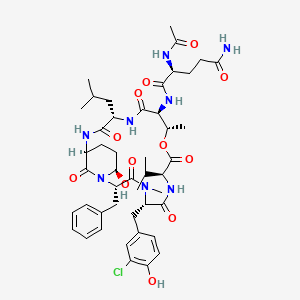
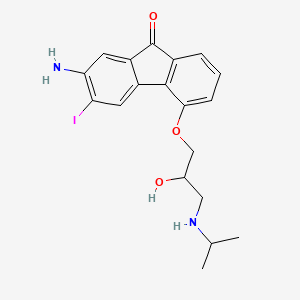
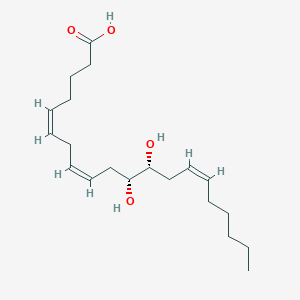

![(1R)-1-[(3aR,5S,6S,6aR)-6-hydroxy-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxol-5-yl]ethane-1,2-diol](/img/structure/B1249763.png)


